7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one
Description
Properties
IUPAC Name |
7-(2-hydroxy-3-imidazol-1-ylpropoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-12(9-20-7-6-19-11-20)10-23-13-4-5-15-14-2-1-3-16(14)18(22)24-17(15)8-13/h4-8,11-12,21H,1-3,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZLRQSEOWRQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(CN4C=CN=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of a base such as potassium carbonate, followed by cyclization and further functionalization to introduce the imidazolylpropoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The imidazolylpropoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .
Scientific Research Applications
7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one involves its interaction with specific molecular targets in the body. The imidazolyl group can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
a. Chromen-4-one Derivatives
- Neobavaisoflavone (7-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]chromen-4-one):
- Target Compound: Cyclopenta fusion increases ring strain and may alter electron distribution. Molecular weight: Calculated as 356.38 g/mol (C19H20N2O5).
b. Imidazole-Containing Analogs
- Compound 18 (7-(4,5-dihydro-1H-2-imidazolyl)-2,3-dihydro-8-phenylaminoimidazo[1,2-c]thieno[2,3-e][1,2,3]-triazine): Contains a dihydroimidazolyl group fused to a triazine-thieno scaffold. Melting point: 269°C . Molecular weight: 339.42 g/mol (C16H17N7S) .
- Target Compound: Imidazole is linked via a propoxy chain rather than fused to a heterocyclic core. Expected lower thermal stability than Compound 18 due to the absence of a rigid triazine-thieno system.
Physicochemical Properties
Pharmacological Potential (Hypothetical)
- Target Compound: The imidazole group may confer metal-chelating properties, relevant in Alzheimer’s therapy, while the chromenone core could modulate oxidative stress pathways.
Biological Activity
7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a trihydrocyclopenta[1,2-c]chromen backbone with an imidazole moiety. Its molecular formula is C₁₄H₁₅N₃O₃, and it possesses several functional groups that contribute to its biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅N₃O₃ |
| Molecular Weight | 273.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
Mechanism of Action:
- Apoptosis Induction: The compound activates caspase pathways leading to cell death.
- Cell Cycle Arrest: It may cause G1 phase arrest in cancer cells, inhibiting proliferation.
Table 2: Anticancer Activity Summary
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 10.5 | Apoptosis via caspase activation |
| MCF-7 | 15.2 | G1 phase arrest |
| A549 | 12.0 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Research Findings:
- In vitro studies indicate that the compound effectively reduces lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Animal models have demonstrated decreased edema and inflammatory markers upon treatment with the compound.
Table 3: Anti-inflammatory Activity
| Model | Effect Observed | Reference |
|---|---|---|
| Macrophage (in vitro) | Reduced TNF-α and IL-6 production | |
| Rat Paw Edema | Decreased paw swelling |
Case Study 1: Cancer Treatment Efficacy
A study involving the administration of the compound to mice bearing HCT116 tumors showed a significant reduction in tumor size compared to control groups. The treatment led to a marked increase in apoptosis markers within the tumor tissues.
Case Study 2: Inflammatory Response
In a clinical trial assessing the anti-inflammatory effects of the compound in patients with rheumatoid arthritis, participants reported reduced joint pain and swelling after four weeks of treatment.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 7-(2-Hydroxy-3-imidazolylpropoxy)-1,2,3-trihydrocyclopenta[1,2-c]chromen-4-one?
- Methodological Answer : The synthesis typically involves glycoside removal and functional group modifications. For example, starting with a chromenone core, alkylation or etherification reactions (e.g., using methyl iodide and K₂CO₃ in DMF) can introduce the imidazole-propoxy moiety . Purification often employs solvent extraction (e.g., ethyl acetate washes) and column chromatography. Reaction monitoring via TLC and intermediate characterization by NMR are critical .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of ¹H-NMR, ¹³C-NMR, and ESI-MS. For instance, ¹H-NMR in DMSO-d₆ can resolve hydroxyl protons (δ 9.33–12.70 ppm) and aromatic/alkoxy signals (e.g., δ 6.19–7.60 ppm for chromenone protons) . ESI-MS ([M+H]⁺ at m/z 347.2) confirms molecular weight. Cross-validation with IR spectroscopy or X-ray crystallography ensures structural accuracy .
Q. What purification techniques are effective for isolating this compound?
- Methodological Answer : Solvent partitioning (e.g., ethyl acetate washes) removes polar impurities, while silica gel chromatography resolves structurally similar byproducts. For crystalline derivatives, recrystallization in ethanol/water mixtures enhances purity .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Employ single-crystal X-ray diffraction with SHELXL for refinement. Challenges include handling high-resolution data or twinned crystals. SHELXPRO interfaces with macromolecular refinement tools, and hydrogen-bonding networks can be mapped using Olex2 or Mercury . For imidazole-propoxy derivatives, torsional angles in the propoxy chain require careful restraint during refinement .
Q. How to address regioselectivity challenges during functionalization of the chromenone core?
- Methodological Answer : Control via protecting groups (e.g., selective methylation using bulky bases) or microwave-assisted synthesis to favor kinetically controlled pathways. For example, K₂CO₃ in DMF promotes O-alkylation over N-alkylation in imidazole derivatives .
Q. How to reconcile conflicting spectral data across studies (e.g., NMR shifts)?
- Methodological Answer : Use orthogonal techniques like HSQC/HMBC NMR to assign ambiguous protons. For instance, a δ 12.70 ppm signal may correspond to a C5-hydroxyl group, confirmed via deuterium exchange or pH-dependent NMR . Cross-check with computational chemistry (DFT-based chemical shift predictions) resolves discrepancies .
Q. What solvent systems optimize reaction yields while minimizing side-product formation?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps but may promote hydrolysis. Solvent screening (e.g., DMSO vs. THF) under inert atmospheres mitigates degradation. For temperature-sensitive steps, use low-boiling solvents (e.g., acetone) to enable rapid quenching .
Q. How to design analogs to study structure-activity relationships (SAR) for bioactivity?
- Methodological Answer : Systematically modify substituents on the imidazole or chromenone moieties. For example, replace the hydroxyl group with methoxy or trifluoromethyl groups (as seen in related chromenones) . Evaluate analogs via in vitro assays (e.g., kinase inhibition) and correlate with computational docking studies using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
